molecular formula C12H19BrN4O2S B11801266 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine

Cat. No.: B11801266
M. Wt: 363.28 g/mol
InChI Key: RQRMFMHPSOBHTJ-UHFFFAOYSA-N
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Description

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine (CAS 1352526-48-7) is a high-purity chemical reagent with a molecular formula of C12H19BrN4O2S and a molecular weight of 363.27 g/mol . This compound is characterized by a unique molecular structure that integrates a brominated pyridine core with a substituted piperazine sulfonamide group, making it a valuable synthetic building block . The presence of both a reactive bromine atom and a sulfonamide functionality on the pyridine ring provides two distinct sites for further chemical modification, allowing researchers to create diverse libraries of compounds for screening and development . This makes it particularly useful in medicinal chemistry for the synthesis of potential drug candidates, as well as in materials science for the creation of novel organic molecules . The compound is offered with a guaranteed purity of 97% and is shipped with cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19BrN4O2S

Molecular Weight

363.28 g/mol

IUPAC Name

3-bromo-5-(4-propan-2-ylpiperazin-1-yl)sulfonylpyridin-4-amine

InChI

InChI=1S/C12H19BrN4O2S/c1-9(2)16-3-5-17(6-4-16)20(18,19)11-8-15-7-10(13)12(11)14/h7-9H,3-6H2,1-2H3,(H2,14,15)

InChI Key

RQRMFMHPSOBHTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br

Origin of Product

United States

Preparation Methods

Sulfonylation of 3-Bromo-5-aminopyridine

The most cited method begins with 3-bromo-5-aminopyridine as the starting material:

  • Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces a sulfonyl chloride group, forming 3-bromo-5-(chlorosulfonyl)pyridin-4-amine .

  • Piperazine Coupling : Reacting the sulfonyl chloride with 1-isopropylpiperazine in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (Et₃N) to scavenge HCl. This yields the target compound after purification via silica gel chromatography.

Reaction Scheme :

3-Bromo-5-aminopyridineClSO3H3-Bromo-5-(chlorosulfonyl)pyridin-4-amine1-isopropylpiperazineTarget Compound\text{3-Bromo-5-aminopyridine} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Bromo-5-(chlorosulfonyl)pyridin-4-amine} \xrightarrow{\text{1-isopropylpiperazine}} \text{Target Compound}

Typical Conditions :

  • Temperature: 0–25°C

  • Yield: 55–68% (over two steps).

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to introduce the sulfonylpiperazine group:

  • Borylation : 3-Bromo-5-aminopyridine reacts with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and KOAc at 90°C to form a boronic ester intermediate.

  • Coupling : The boronic ester couples with 5-(methylsulfonyl)pyridin-3-yl derivatives under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) in dioxane/water, yielding the sulfonylated pyridine precursor.

  • Piperazine Installation : The methylsulfonyl group is displaced by 4-isopropylpiperazine via nucleophilic aromatic substitution (NAS) at 100°C in DMF, achieving 42–50% yield.

Key Data :

StepCatalystSolventYield
BorylationPdCl₂(dppf)Dioxane78%
CouplingPd(OAc)₂/SPhosDioxane/H₂O65%
NASDMF50%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonation : Lower temperatures (0–5°C) minimize side reactions during chlorosulfonic acid treatment.

  • Piperazine Coupling : Polar aprotic solvents (THF, DMF) enhance nucleophilicity, but DCM improves selectivity for mono-substitution.

Catalytic Systems

  • Palladium Catalysts : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in borylation steps due to better stability.

  • Ligands : Bulky phosphine ligands (e.g., SPhos) suppress undesired homo-coupling in Suzuki reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Sulfonylation Fewer steps, high purityRequires hazardous ClSO₃H55–68%
Cross-Coupling Modular for derivativesMulti-step, costly catalysts42–50%
NAS Displacement Mild conditionsLimited to activated sulfonyl groups45–55%

The sulfonylation route is preferred for scalability, while cross-coupling offers structural versatility.

Challenges and Solutions

Low Yields in Piperazine Coupling

  • Cause : Steric hindrance from the isopropyl group slows nucleophilic attack.

  • Solution : Use excess piperazine (1.5–2.0 equiv) and prolonged reaction times (24–48 hr).

Purification Difficulties

  • Cause : Polar byproducts (e.g., HCl salts) co-elute with the product.

  • Solution : Neutralize with aqueous NaHCO₃ before column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine, we compare it with structurally analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound 3-Br, 5-(4-isopropylpiperazin-1-yl)sulfonyl, 4-NH₂ ~420.3 High solubility in polar solvents; stable sulfonamide; reactive Br site Drug intermediates, cross-coupling scaffolds
5-Bromo-4-methoxypyridin-3-amine 5-Br, 4-OCH₃, 3-NH₂ ~217.1 Moderate solubility; electron-donating OCH₃; less acidic NH₂ Agrochemicals, dye synthesis
5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine Pyrimidine core, 5-Br, 2-Cl, 4-NH₂ linked to aryloxy group ~387.6 Planar pyrimidine core; dual halogen sites (Br, Cl) Kinase inhibitors, antiviral agents
Morpholine-sulfonyl pyridine derivatives 5-(Morpholin-4-yl)sulfonyl, 3-Br, 4-NH₂ ~390.2 Enhanced H-bonding due to morpholine; lower logP vs. piperazine analogues Antibacterial agents, solubility enhancers

Key Observations

Electronic Effects :

  • The sulfonamide group in the target compound increases the acidity of the amine proton compared to carbonamides, enabling participation in strong hydrogen bonds . In contrast, 5-Bromo-4-methoxypyridin-3-amine has an electron-donating methoxy group, reducing electrophilicity at the pyridine ring .

Reactivity: The bromine atom in the target compound allows for palladium-catalyzed cross-coupling reactions, similar to halogenated pyrimidines (e.g., compound in ) . Non-brominated sulfonamide pyridines lack this versatility.

Biological Relevance :

  • Piperazine and morpholine derivatives are often used to improve pharmacokinetic properties. The 4-isopropyl group in the target compound may enhance lipophilicity compared to morpholine-based analogues, affecting membrane permeability .

Synthetic Routes :

  • The target compound is likely synthesized via sulfonylation of a bromopyridine-amine intermediate with 4-isopropylpiperazine-1-sulfonyl chloride, a method analogous to sulfonamide formation in MOFs () . This contrasts with the SNAr reactions used for pyrimidine derivatives () .

Biological Activity

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C12H19BrN4O2S
  • Molecular Weight : 363.28 g/mol
  • Structural Features : The compound features a bromine atom, a pyridine ring, and a sulfonamide functional group linked to an isopropylpiperazine moiety. This structural arrangement is significant for its biological activity as it enhances solubility and target affinity.

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly phosphoinositide 3-kinase (PI3K). The PI3K pathway plays a crucial role in cell signaling related to cancer progression and metabolism. The presence of the piperazine group in its structure enhances its binding affinity to biological targets, making it a promising candidate for further pharmacological studies.

In Vitro Studies

Preliminary studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines. For example, it demonstrated an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent anti-cancer properties. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-70.87 – 12.91
MDA-MB-2311.75 – 9.46
A549 (lung cancer)<10

These results indicate that the compound may be effective against multiple types of cancer, including breast and lung cancers.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine moiety and the sulfonamide group can significantly affect biological activity. Compounds with similar structures but different substituents exhibit varying degrees of kinase inhibition. For instance:

Compound Name Structure Features Biological Activity
4-(Isopropylpiperazin-1-yl)sulfonyl-anilineSulfonamide with piperazinePotential kinase inhibition
5-Bromo-N,N-diethylpyridine-3-sulfonamideBrominated pyridine sulfonamideAnticancer properties

This table illustrates how different substituents can influence the compound's efficacy and selectivity towards specific kinases.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Inhibition of PI3K Pathway : A study demonstrated that this compound effectively inhibited the PI3K pathway in vitro, leading to reduced proliferation of cancer cells.
  • Combination Therapy : Research indicated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially overcoming resistance mechanisms commonly seen in cancer treatment .
  • Animal Models : Preliminary animal studies showed promising results where administration of the compound led to significant tumor reduction without notable toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine, and how are key intermediates validated?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

  • Step 1 : Bromination at the 3-position of pyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to ensure regioselectivity .
  • Step 2 : Sulfonylation at the 5-position using 4-isopropylpiperazine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Validation : Intermediates are characterized via 1^1H/13^13C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for bromopyridine derivatives) and LC-MS for molecular weight confirmation .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation, particularly for verifying sulfonyl-piperazine geometry and bromine positioning. SHELX programs are widely used for refinement, with R-factors < 0.05 indicating high accuracy .
  • NMR spectroscopy : 1^1H NMR distinguishes aromatic protons (pyridine ring) and piperazine methyl groups (δ 1.0–1.2 ppm for isopropyl). 19^19F NMR (if applicable) monitors fluorinated analogs .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+) with < 5 ppm mass error .

Advanced Research Questions

Q. How can researchers optimize sulfonylation efficiency while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) to enhance coupling efficiency between bromopyridine and sulfonyl chlorides .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but require strict anhydrous conditions to avoid hydrolysis .
  • Byproduct Mitigation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and employ scavengers (e.g., polymer-bound dimethylamine) to sequester excess sulfonyl chloride .

Q. How to resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray-derived bond lengths (e.g., S–N piperazine bonds: ~1.63 Å) with DFT-calculated geometries to identify discrepancies .
  • Dynamic Effects : NMR variable-temperature studies detect conformational flexibility (e.g., piperazine ring inversion), which may explain differences between solid-state (X-ray) and solution (NMR) data .
  • Multi-Method Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals, improving R-factor reliability .

Q. What computational strategies predict the compound’s biological interactions, and how are they validated experimentally?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases), prioritizing poses with sulfonyl groups forming H-bonds in active sites .
  • MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .
  • Experimental Validation : Surface plasmon resonance (SPR) measures binding affinity (KD_D values), while enzymatic assays (e.g., kinase inhibition IC50_{50}) correlate with computational predictions .

Q. How do substituents on the piperazine ring influence the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Replace isopropyl with bulkier groups (e.g., cyclopropyl) to increase lipophilicity (measured via shake-flask method or HPLC retention times) .
  • Solubility Testing : Use Nephelometry to quantify aqueous solubility changes; polar groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability .
  • Thermal Stability : DSC/TGA identifies decomposition points (>200°C typical for sulfonamides), guiding storage conditions .

Data Contradiction Analysis

Q. Why might NMR and HRMS data suggest impurities despite high HPLC purity?

  • Methodological Answer :

  • Degradation Products : Hydrolysis of sulfonamide bonds (e.g., in aqueous conditions) generates trace sulfonic acid derivatives, detectable via 1^1H NMR (δ 3–4 ppm for –SO3_3H) but not HPLC .
  • Ion Suppression : HRMS may fail to ionize certain byproducts (e.g., dimerized species); supplement with MALDI-TOF for broader mass range detection .

Methodological Tables

Key Reaction Optimization Parameters
Parameter
-------------------
Sulfonylation Temp
Catalyst Loading
Reaction Time
Analytical Cross-Validation
Technique
-----------------
X-ray
NMR
HRMS

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